3,4-Dichloro-3,4,4-trifluorobut-1-ene
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Overview
Description
Synthesis Analysis
The synthesis pathway for 3,4-Dichloro-3,4,4-trifluorobut-1-ene involves the reaction of 3,3-Dichloro-4,4,4-trifluorobutan-1-ol with a suitable dehydrating agent to obtain the desired product. Another potential synthesis pathway involves the gas-phase photocatalysis of 1,4-dichlorobut-2-enes and 3,4-dichlorobut-1-ene (DCB) using TiO2 and 3% WO3/TiO2 supported on SiO2 .Molecular Structure Analysis
The molecular formula of 3,4-Dichloro-3,4,4-trifluorobut-1-ene is C4H3Cl2F3 . The average mass is 178.968 Da and the mono-isotopic mass is 177.956390 Da .Physical And Chemical Properties Analysis
3,4-Dichloro-3,4,4-trifluorobut-1-ene is a colorless gas with unique chemical properties that make it widely used in various industries. More detailed physical and chemical properties can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .Scientific Research Applications
Synthesis and Nucleophilic Reactions
3,4-Dichloro-3,4,4-trifluorobut-1-ene has been utilized in the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides. This includes its role in the UV-initiated addition and subsequent transformations leading to various butenolides, showcasing its versatility in organic synthesis (Paleta, Volkov, & Hetflejš, 2000).
Molecular Structure Investigations
The compound has been subject to detailed NMR investigations, particularly exploring its molecular structure. These studies have provided insights into its chemical shifts and coupling constants, contributing to the understanding of its structural and electronic properties (Hinton & Jaques, 1974).
Applications in Polymer Chemistry
In the field of polymer chemistry, 3,4-Dichloro-3,4,4-trifluorobut-1-ene has been used in the chemical modification of polymers. Its addition to polybutadiene demonstrates its role in enhancing polymer properties and diversifying polymer chemistry applications (Lee & Weber, 1990).
Synthesis of Heterocycles
It also serves as a precursor in the synthesis of various heterocycles, including trifluoromethylpyrroles. This highlights its significance in the synthesis of complex organic molecules, particularly in medicinal chemistry (Andrew & Mellor, 2000).
Electrolyte Additives in Lithium Ion Batteries
Interestingly, derivatives of 3,4-Dichloro-3,4,4-trifluorobut-1-ene have been investigated as electrolyte additives in lithium-ion batteries. This reflects its potential in enhancing the performance and longevity of battery systems (Kubota et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3,4-dichloro-3,4,4-trifluorobut-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F3/c1-2-3(5,7)4(6,8)9/h2H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBGKGBZAUXPNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)Cl)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382128 |
Source
|
Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-3,4,4-trifluorobut-1-ene | |
CAS RN |
374-26-5 |
Source
|
Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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